10-Boc-SN-38

Drug Delivery Polymeric Micelles pH-Sensitive Prodrugs

10-Boc-SN-38 is the orthogonally protected precursor to the potent topoisomerase I inhibitor SN-38, uniquely enabling selective conjugation at the C20-hydroxyl group. The acid-labile Boc group at the 10-position ensures stability during synthesis and a predictable pH-responsive release in acidic tumor microenvironments. This makes it the critical starting material for constructing precisely defined antibody-drug conjugates (ADCs) and high-loading, controlled-release polymeric micelles. Avoid the formulation challenges and cytotoxicity risks of free SN-38 by incorporating this stable, non-toxic intermediate into your next-generation drug delivery pipelines.

Molecular Formula C22H20N2O5
Molecular Weight 392.4 g/mol
CAS No. 86639-52-3
Cat. No. B1684489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Boc-SN-38
CAS86639-52-3
Synonyms7 Ethyl 10 hydroxycamptothecin
7-ethyl-10-hydroxycamptothecin
Camptosar
Camptothecin 11
camptothecin-11
CPT 11
CPT-11
CPT11
irinotecan
irinotecan hydrochloride
Irrinotecan
NK012 compound
SN 38
SN 38 11
SN-38
SN-38-11
SN3811
Molecular FormulaC22H20N2O5
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O
InChIInChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1
InChIKeyFJHBVJOVLFPMQE-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





10-Boc-SN-38 (86639-52-3): A Critical Boc-Protected Intermediate for SN-38 Prodrugs and ADC Development


10-Boc-SN-38 (CAS 86639-52-3), also known as 7-Ethyl-10-t-butoxycarbonyl camptothecin, is the tert-butyloxycarbonyl (Boc) protected form of the potent topoisomerase I inhibitor SN-38 . SN-38 is the active, highly cytotoxic metabolite of the clinical prodrug irinotecan . This modification at the critical 10-hydroxyl group renders the molecule inactive as a topoisomerase I inhibitor until the acid-labile Boc group is removed [1]. It serves as a key synthetic intermediate and a stable, non-toxic precursor for advanced drug delivery systems, including polymer-drug conjugates, micelles, and antibody-drug conjugates (ADCs), designed to overcome the severe solubility, stability, and toxicity limitations of the parent SN-38 [REFS-3, REFS-4].

Why 10-Boc-SN-38 (86639-52-3) Cannot Be Simply Replaced by Other SN-38 Derivatives


Direct substitution of 10-Boc-SN-38 with SN-38 or other 10-O-modified SN-38 analogs in a research or manufacturing process is not equivalent and carries significant risk. While SN-38 is a potent cytotoxin (IC50 values as low as 3.3 nM in HCT-116 cells ), its extreme lipophilicity and poor aqueous solubility (~11-38 µg/mL [1]) present intractable formulation and handling challenges [REFS-2, REFS-3]. Alternative 10-O-substituted SN-38 derivatives, such as 10-O-acetyl SN-38 or those with various carbamate prodrug moieties, are designed for a specific conversion profile and may have drastically different stability, solubility, or release kinetics [REFS-4, REFS-5]. The Boc protection strategy on 10-Boc-SN-38 is uniquely positioned as an orthogonal, acid-labile mask that is stable under typical synthetic conditions used to functionalize the 20-hydroxyl group, enabling the precise construction of complex conjugates [4]. Replacing it with an unprotected or differently protected analog would alter reaction outcomes, impurity profiles, and the performance of the final drug product. The following evidence details the specific, quantifiable differentiation that makes 10-Boc-SN-38 a distinct and critical selection.

Quantitative Differentiators of 10-Boc-SN-38 (86639-52-3) Against Key Comparators


10-Boc-SN-38 Enables pH-Triggered SN-38 Release in Nanoparticle Formulations

10-Boc-SN-38 demonstrates the ability to be loaded into a pH-sensitive polymeric micelle system, where its Boc group provides a trigger for drug release. The patent describes a micelle composed of mPEG-P(CL-ran-TMC) encapsulating 7-ethyl-10-t-Boc camptothecin (10-Boc-SN-38) with a particle size of 32-34 nm and a polydispersity index (PDI) of 0.13 ± 0.015 [1]. This formulation is designed to exploit the acidic tumor microenvironment to remove the Boc group, converting the prodrug into active SN-38. This contrasts with the parent compound SN-38, which cannot be formulated into such a stable, size-controlled, and pH-responsive nanocarrier without chemical modification [REFS-1, REFS-2].

Drug Delivery Polymeric Micelles pH-Sensitive Prodrugs

10-Boc-SN-38 Affords Regioselective Functionalization at the C20 Position of SN-38

The Boc group on 10-Boc-SN-38 serves as a robust orthogonal protecting group, enabling selective modification of the C20-hydroxyl group without interference. This is in direct contrast to using unprotected SN-38, where the presence of both the 10-phenolic and 20-tertiary hydroxyl groups would lead to complex mixtures of regioisomers upon acylation or alkylation. A related patent strategy describes the use of a 10-TBDPS (tert-butyldiphenylsilyl) protecting group on SN-38 to synthesize 20-(Boc-aminoacyl) derivatives, highlighting the general necessity of 10-O-protection for selective 20-O-modification in the construction of sophisticated SN-38 conjugates [1]. The Boc group is a widely adopted alternative, offering acid-labile deprotection under mild conditions orthogonal to many other synthetic steps [2].

Organic Synthesis ADC Linker Chemistry Prodrug Design

10-Boc-SN-38 is a Critical Building Block for pH-Sensitive SN-38 Prodrugs

The acid-labile Boc group on 10-Boc-SN-38 provides a mechanism for preferential activation of SN-38 in the acidic tumor microenvironment (pH ~6.5-6.8) or within endosomes/lysosomes (pH ~4.5-5.5). This is a key differentiator from other SN-38 prodrugs that rely on enzymatic cleavage (e.g., irinotecan, which is activated by carboxylesterases [1]) or other triggers. For instance, a class of 10-O-carbamate-linked amino acid prodrugs of SN-38 demonstrated complete conversion to SN-38 at pH 7.4, which is a different release profile [2]. In contrast, the Boc group is specifically designed for stability at physiological pH and labile under mildly acidic conditions, offering a distinct, tunable release mechanism for targeted drug delivery [3].

Cancer Chemotherapy Prodrug Strategy Tumor Microenvironment

10-Boc-SN-38 Enables High Loading Capacity in Polymeric Micelles

The patent for a pH-sensitive SN-38 micelle explicitly uses 10-Boc-SN-38 and reports a drug loading capacity of up to 2.99% (w/w) within the mPEG-P(CL-ran-TMC) micelle [1]. This is a specific, quantifiable parameter for this formulation. While not a head-to-head comparison, this contrasts with the general difficulty of loading unmodified, poorly soluble SN-38 into sub-100 nm micelles, which often requires more complex formulation strategies and may result in lower, less reproducible loading [2].

Nanomedicine Drug Loading Polymer Chemistry

Defined Research and Industrial Applications of 10-Boc-SN-38 (86639-52-3)


Synthesis of 20-O-Functionalized SN-38 Conjugates for ADCs

10-Boc-SN-38 is the preferred starting material for synthesizing SN-38-based payloads for antibody-drug conjugates (ADCs). Its orthogonally protected 10-phenolic group allows for selective installation of cleavable or non-cleavable linkers at the C20-hydroxyl group. This ensures a single, well-defined conjugate is produced, which is essential for batch-to-batch consistency, analytical characterization, and regulatory filings. This is a direct application of the regioselective functionalization advantage described in the evidence [REFS-1, REFS-2].

Formulation of pH-Sensitive Polymeric Micelles

10-Boc-SN-38 is used as the encapsulated prodrug in the development of pH-sensitive polymeric micelles for cancer therapy. As demonstrated in the patent evidence, it can be successfully loaded into mPEG-P(CL-ran-TMC) micelles to achieve a controlled particle size (32-34 nm) and a specific drug loading (up to 2.99% w/w) [1]. The Boc group provides the pH-responsive trigger for SN-38 release in the acidic tumor microenvironment, a key differentiator for targeted drug delivery.

Development of SN-38 Prodrugs with Non-Enzymatic Activation

For research programs seeking to avoid the inter-patient variability associated with enzymatic prodrug activation (e.g., carboxylesterase conversion of irinotecan [2]), 10-Boc-SN-38 serves as a foundation for designing prodrugs with an acid-labile trigger. This class-level inference is supported by the intended use of the Boc group as a pH-sensitive moiety, offering a more predictable activation profile based on the physicochemical properties of the tumor microenvironment rather than variable enzyme expression levels [1].

Analytical Reference Standard for Impurity Profiling

In the quality control of SN-38 drug substance or drug product, 10-Boc-SN-38 can be used as a reference standard to identify and quantify process-related impurities or degradation products that may arise from synthetic steps using Boc-protected intermediates. This ensures the purity and safety of the final pharmaceutical preparation.

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